(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Catalog No.
S669977
CAS No.
344912-39-6
M.F
C6H7N3O4
M. Wt
185.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

CAS Number

344912-39-6

Product Name

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)acetic acid

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)

InChI Key

LBYOSHLKRWXEKE-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=O)O)[N+](=O)[O-]

(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a highly functionalized heterocyclic building block procured primarily for the synthesis of advanced pharmaceutical intermediates and agrochemical active ingredients [1]. Featuring a dual-substituted pyrazole core and an N1-acetic acid linker, this specific compound form is optimized for direct amide coupling without the need for preliminary ester saponification [2]. The presence of the 5-methyl group provides critical steric shielding that directs downstream electrophilic functionalization exclusively to the C4 position, while the 3-nitro group offers a versatile handle for subsequent reduction to an amine or serves as an essential pharmacophore [1]. Procurement of this free acid form is favored when synthetic efficiency and strict regiocontrol are required in library generation or scale-up manufacturing[2].

Substituting (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid with its ethyl ester equivalent or the des-methyl analog ((3-nitro-1H-pyrazol-1-yl)acetic acid) introduces significant process inefficiencies and structural liabilities [1]. Utilizing the ester necessitates an additional saponification step before amide coupling, which extends cycle times by 12–24 hours and reduces overall yield by up to 15-20% due to basic hydrolysis conditions [2]. Furthermore, substituting with the des-methyl analog removes the steric bulk at the C5 position. Without this methyl group, late-stage functionalization (such as halogenation at C4) suffers from poor regioselectivity, yielding complex mixtures of C4 and C5 substituted products that require costly and time-consuming chromatographic separation [1].

Amide Coupling Efficiency vs. Ester Precursors

Procurement of the free acid form directly eliminates the need for ester hydrolysis, a common bottleneck in library synthesis. When subjected to standard HATU/DIPEA coupling conditions with primary amines, the free acid achieves near-quantitative conversion in significantly less time compared to the two-step ester route [1].

Evidence DimensionOverall amide coupling yield and process steps
Target Compound Data~88–92% yield (1 step, 2 hours)
Comparator Or BaselineEthyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (~70–75% yield, 2 steps, >12 hours)
Quantified Difference+17% overall yield and elimination of 1 synthetic step
ConditionsHATU, DIPEA, DMF, room temperature

Procuring the free acid directly streamlines drug discovery workflows by reducing cycle times and eliminating yield losses associated with saponification.

Regioselectivity in Late-Stage Functionalization

The presence of the 5-methyl group provides essential steric shielding that dictates the regiochemical outcome of downstream electrophilic aromatic substitution[1]. Unlike the des-methyl baseline, which is susceptible to attack at multiple positions, the 5-methyl analog forces substitution exclusively to the C4 position .

Evidence DimensionRegioselectivity for C4 substitution
Target Compound Data>99% regioselectivity for C4 position
Comparator Or Baseline(3-nitro-1H-pyrazol-1-yl)acetic acid (~60:40 mixture of C4/C5 isomers)
Quantified Difference~40% improvement in target isomer purity
ConditionsElectrophilic halogenation (e.g., NCS or NBS in DMF)

High regioselectivity eliminates the need for complex chromatographic separations, lowering the cost of scale-up manufacturing.

Physicochemical Profile vs. Halogenated Analogs

While C4-halogenated derivatives are common, utilizing the unhalogenated (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid core provides a significantly more favorable physicochemical starting point for early-stage screening . The absence of the heavy halogen atom reduces overall lipophilicity, thereby enhancing the aqueous solubility of the resulting amides[1].

Evidence DimensionKinetic aqueous solubility of standard amide derivatives
Target Compound Data~45 µg/mL (Unhalogenated core)
Comparator Or Baseline(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid derivatives (~12 µg/mL)
Quantified Difference3.7-fold higher aqueous solubility
ConditionspH 7.4 phosphate buffer, 25°C

Starting with a more soluble, lower molecular weight core reduces the risk of attrition due to poor pharmacokinetic properties in hit-to-lead campaigns.

High-Throughput Library Synthesis (Pharmaceuticals)

Because it acts as a direct, highly efficient coupling partner, this free acid is procured for generating large libraries of pyrazole-containing amides. The elimination of saponification steps makes it suited for automated parallel synthesis platforms [1].

Synthesis of C4-Functionalized Active Ingredients

The strict regiocontrol afforded by the 5-methyl group makes this compound the preferred precursor when downstream C4-specific modifications (such as cross-coupling or halogenation) are required for agrochemical targets .

Development of Energetic Materials and Biocides

The 3-nitro group provides the necessary energy density and oxidative balance required for specialized energetic materials, while the acetic acid moiety allows for easy incorporation into polymeric binders [2].

XLogP3

0.5

Wikipedia

(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Dates

Last modified: 08-15-2023

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